

"Methyl 2-amino-3-nitrobenzoate" molecular structure and weight

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Compound of Interest

Compound Name: Methyl 2-amino-3-nitrobenzoate

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An In-depth Technical Guide to Methyl 2-amino-3-nitrobenzoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of **Methyl 2-amino-3-nitrobenzoate**, a key building block in organic synthesis, particularly in the pharmaceutical industry.

Core Molecular Data

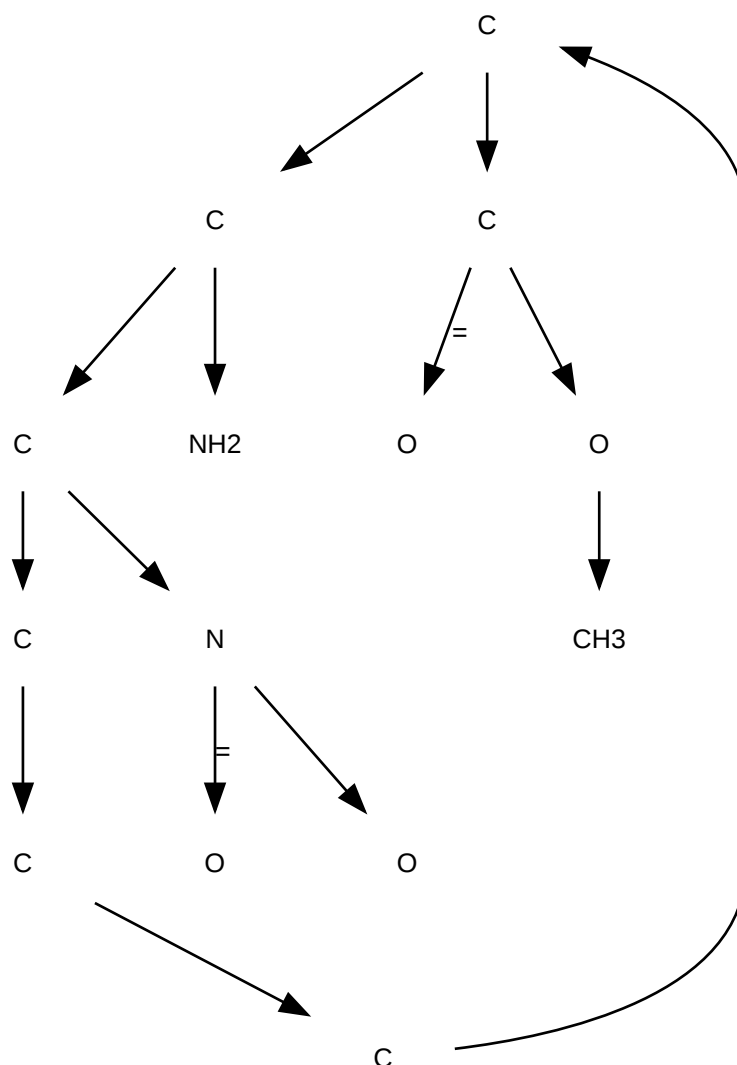
Methyl 2-amino-3-nitrobenzoate is an aromatic compound featuring an ester, an amine, and a nitro functional group attached to a benzene ring. These functional groups make it a versatile precursor for the synthesis of more complex molecules.^[1]

Property	Value	Source
Molecular Formula	C8H8N2O4	[2]
Molecular Weight	196.16 g/mol	[2][3]
CAS Number	57113-91-4	[2]
Appearance	Light orange to Yellow to Green powder to crystal	[4]
Melting Point	95.0 to 99.0 °C	[1]
Synonyms	2-Amino-3-nitrobenzoic acid methyl ester, Methyl 3-nitroanthranilate, 3-Nitroanthranilic Acid Methyl Ester	[2][4]
InChI Key	HDCLJQZLTMJECA-UHFFFAOYSA-N	[3]

Molecular Structure Visualization

The structural arrangement of **Methyl 2-amino-3-nitrobenzoate** is crucial for its reactivity and applications. The following diagram illustrates the connectivity of atoms in the molecule.

Methyl 2-amino-3-nitrobenzoate



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Caption: Molecular structure of **Methyl 2-amino-3-nitrobenzoate**.

Experimental Protocols

The strategic placement of the amino and nitro groups on the aromatic ring allows for a variety of chemical transformations, making this compound a valuable intermediate.^[1] One common reaction is the bromination of the aromatic ring.

Bromination of Methyl 2-amino-3-nitrobenzoate

This protocol describes the addition of a bromine atom to the aromatic ring of **Methyl 2-amino-3-nitrobenzoate**.

Materials:

- **Methyl 2-amino-3-nitrobenzoate** (2.23 g, 10.4 mmol)
- Acetic acid (14 mL)
- Bromine (0.53 mL, 10.4 mmol)
- Ice

Procedure:

- Dissolve 2.23 g of **Methyl 2-amino-3-nitrobenzoate** in 12 mL of acetic acid.[\[3\]](#)
- Prepare a solution of 0.53 mL of bromine in 2 mL of acetic acid.[\[3\]](#)
- Add the bromine solution dropwise to the solution of **Methyl 2-amino-3-nitrobenzoate** over a period of 5 minutes.[\[3\]](#)
- Stir the reaction mixture at room temperature for 30 minutes.[\[3\]](#)
- Pour the reaction mixture into 100 grams of ice.[\[3\]](#)
- Collect the precipitated yellow solid by suction filtration.[\[3\]](#)
- Dry the solid to obtain the final product.[\[3\]](#)

Expected Outcome:

This procedure is expected to yield approximately 2.50 g (82% yield) of the brominated product as a yellow solid.[\[3\]](#)

Logical Workflow for Synthesis

The synthesis of derivatives from **Methyl 2-amino-3-nitrobenzoate** often follows a logical progression of reactions to build molecular complexity. The following diagram illustrates a

generalized workflow.



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Caption: Generalized synthetic workflow starting from **Methyl 2-amino-3-nitrobenzoate**.

This technical guide provides foundational information for researchers working with **Methyl 2-amino-3-nitrobenzoate**. The data and protocols presented are intended to facilitate its use in the synthesis of novel compounds for various applications in drug discovery and materials science.

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References

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